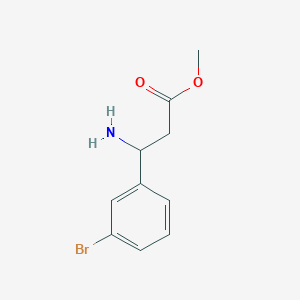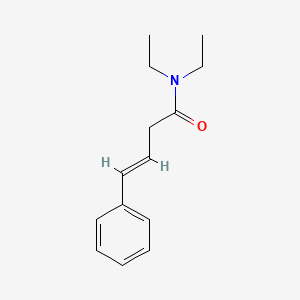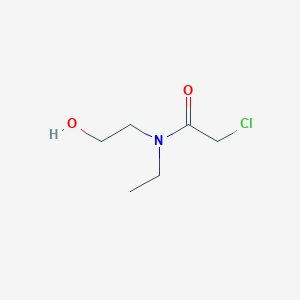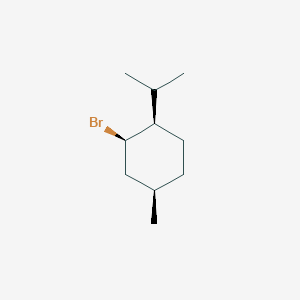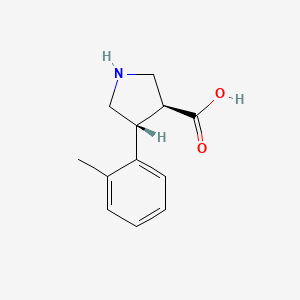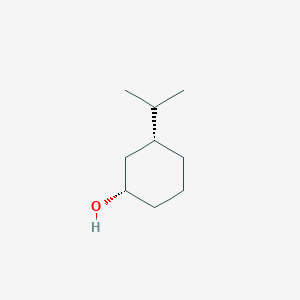
(2R)-3-Amino-2-methylpropan-1-ol
概要
説明
(2R)-3-Amino-2-methylpropan-1-ol: is a chiral amino alcohol with the molecular formula C4H11NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center, making it an enantiomerically pure compound. Amino alcohols like this compound are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
The primary target of (2R)-3-Amino-2-methylpropan-1-ol, also known as ®-3-amino-2-methylpropan-1-ol, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in controlling the release of glutamate, a neurotransmitter that is involved in most aspects of normal brain function, including cognition, memory, and learning .
Mode of Action
The compound interacts with its targets by antagonizing NMDA receptors, which leads to a decrease in the release of glutamate . This reduction in glutamate release is achieved through a retrograde adenosinergic feedback mechanism . The compound’s effect on glutamate release can be blocked by AMPA receptor antagonism .
Biochemical Pathways
The compound’s action affects the glutamatergic system, specifically the pathway involving the release of glutamate from neurons . By reducing glutamate release, the compound alters the signaling in this pathway, which can have downstream effects on various aspects of brain function .
Pharmacokinetics
Similar compounds, such as ketamine and its metabolites, have been shown to have complex pharmacokinetics involving multiple metabolic pathways
Result of Action
The reduction in glutamate release caused by this compound can have various molecular and cellular effects. For instance, it has been suggested that this decrease in glutamate release may contribute to the rapid antidepressant action of similar compounds like ketamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, physical activity, exposure to toxins, stress, and various other lifestyle factors can potentially influence the body’s response to this compound . .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Amino Ketones: One common method for preparing (2R)-3-Amino-2-methylpropan-1-ol involves the reduction of amino ketones. For example, the reduction of 3-amino-2-methylpropanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired amino alcohol.
Amination of Epoxides: Another approach is the amination of epoxides. The reaction of 2-methyl-1,2-epoxypropane with ammonia or an amine under suitable conditions can produce this compound.
Industrial Production Methods: Industrial production methods for this compound often involve the use of chiral catalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or asymmetric synthesis using chiral auxiliaries are common strategies employed in large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-3-Amino-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted amino alcohols
科学的研究の応用
Chemistry: (2R)-3-Amino-2-methylpropan-1-ol is used as a chiral building block in the synthesis of various complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. It can also be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a key intermediate in the synthesis of several pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs. Its chiral nature allows for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
類似化合物との比較
(2S)-3-Amino-2-methylpropan-1-ol: The enantiomer of (2R)-3-Amino-2-methylpropan-1-ol, with the opposite configuration at the chiral center.
3-Amino-2-methylpropan-1-ol: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Amino-1-butanol: A structurally similar compound with a different carbon chain length.
Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications requiring high selectivity and specificity, such as asymmetric synthesis and chiral resolution. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
特性
IUPAC Name |
(2R)-3-amino-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXBTPGZQMNAEZ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104154-93-0 | |
| Record name | (2R)-3-amino-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




